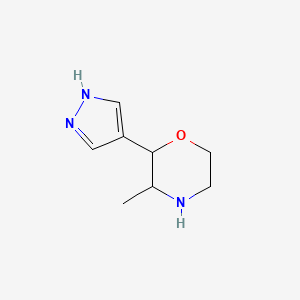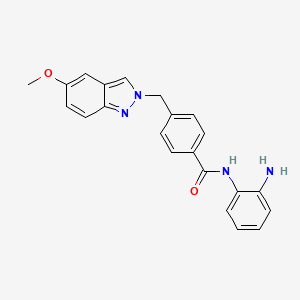![molecular formula C12H16N4OS B12929659 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol CAS No. 920503-57-7](/img/structure/B12929659.png)
2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is a synthetic compound that incorporates a tetrahydro-2H-pyran ring and a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol typically involves the following steps:
Selection of Adenine: The synthesis begins with adenine as the nucleobase foundation.
Modification at N9 Position: The adenine is modified at the N9 position to introduce the tetrahydro-2H-pyran ring.
Introduction of Ethanethiol Group: The ethanethiol group is introduced through a substitution reaction, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the purine ring.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and thiol reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Purine Derivatives: Formed from reduction reactions.
Substituted Thiol Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s structure allows it to bind to specific sites on DNA and RNA, potentially inhibiting replication and transcription processes. Additionally, it may modulate enzymatic activities involved in cellular repair and apoptosis, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: Another synthetic adenine derivative with a tetrahydro-2H-pyran ring.
Tetrahydropyranyl Ethers: Commonly used in organic synthesis as protecting groups for alcohols.
Uniqueness
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is unique due to the presence of both a purine derivative and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Propiedades
Número CAS |
920503-57-7 |
|---|---|
Fórmula molecular |
C12H16N4OS |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
2-[9-(oxan-2-yl)purin-6-yl]ethanethiol |
InChI |
InChI=1S/C12H16N4OS/c18-6-4-9-11-12(14-7-13-9)16(8-15-11)10-3-1-2-5-17-10/h7-8,10,18H,1-6H2 |
Clave InChI |
PNZFZGQHJNKIOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


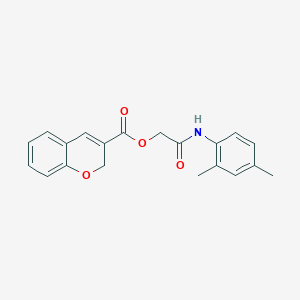
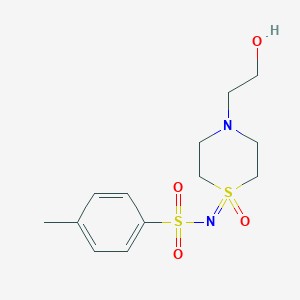
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)

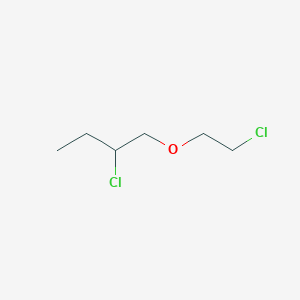

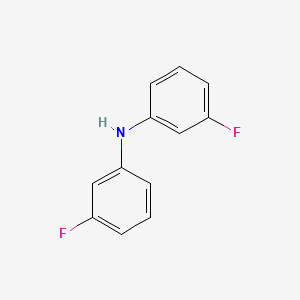

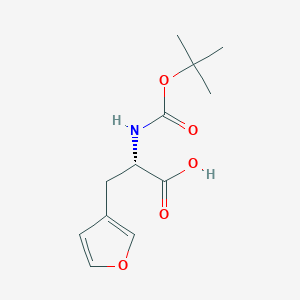
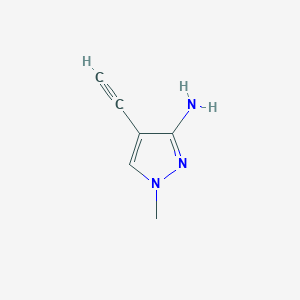
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
